molecular formula C20H23ClN2O3 B1225912 2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide

2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide

Cat. No. B1225912
M. Wt: 374.9 g/mol
InChI Key: QSYJBBIVXVGYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide is a member of morpholines.

Scientific Research Applications

Antimalarial Applications

  • Optimization of Antimalarial Compounds : The compound N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide, similar in structure to 2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide, was optimized for antimalarial potency against Plasmodium falciparum. Despite challenges in solubility and stability, it displayed excellent antimalarial potency and selectivity, indicating the potential of similar compounds in malaria treatment (Norcross et al., 2019).

Structural and Chemical Analysis

  • Ligand and Anion Controlled Complex Formation : Ligands similar to 2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide, such as HL1 and HL2, were used to synthesize ZnII complexes. The slight structural differences in these ligands resulted in diverse chemical behaviors and structures, showcasing the significance of structural nuances in complex formation (Chakraborty et al., 2014).

Catalysis and Biological Activity

  • Catalytic Activity of Zinc(II) Complexes : Zinc(II) complexes formed with similar compounds demonstrated catalytic activity in hydrolytic cleavage of phosphoester bonds, revealing potential applications in biocatalysis. These complexes also exhibited DNA cleavage activity, suggesting potential in biorelevant applications (Chakraborty et al., 2014).

Molluscicidal Agents

  • Synthesis of Molluscicidal Agents : The synthesis and crystal structure of a derivative incorporating a morpholine moiety, similar to the compound , indicated potent molluscicidal effects. This highlights the potential use of such compounds in agricultural and pest control applications (Duan et al., 2014).

properties

Product Name

2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-morpholin-4-ylphenyl)propanamide

InChI

InChI=1S/C20H23ClN2O3/c1-14-13-16(21)7-8-19(14)26-15(2)20(24)22-17-5-3-4-6-18(17)23-9-11-25-12-10-23/h3-8,13,15H,9-12H2,1-2H3,(H,22,24)

InChI Key

QSYJBBIVXVGYMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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